molecular formula C11H21ClN2O2 B592291 tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride CAS No. 1462383-16-9

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride

Cat. No.: B592291
CAS No.: 1462383-16-9
M. Wt: 248.751
InChI Key: BTGINIPKPAJNCY-UHFFFAOYSA-N
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Description

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride: is a synthetic organic compound known for its unique spirocyclic structure. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 1,1-cyclopropanedicarboxylic acid diethyl ester.

    Cyclization: This intermediate undergoes cyclization to form 1,1-cyclopropanedicarboxylic acid monoethyl ester.

    Hofmann Rearrangement: The monoethyl ester is then subjected to Hofmann rearrangement to yield 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid ethyl ester.

    Hydrolysis: This ester is hydrolyzed to produce 1-tert-butoxycarbonylamino-1-cyclopropanecarboxylic acid.

    Acylation: The resulting acid is acylated with ethyl glycinate to form 1-tert-butoxycarbonylamino-1-cyclopropanecarbonylaminoacetic acid ethyl ester.

    Cyclization: The compound undergoes another cyclization with ethylene glycol to form 5,8-dioxo-4,7-diazaspiro[2.5]octane.

    Reduction: This intermediate is reduced to yield 4,7-diazaspiro[2.5]octane.

    Final Step: The final product, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, is obtained by reacting with di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the spiro carbon.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis conditions are employed, often using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is used as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme interactions and as a precursor for bioactive molecules that can modulate biological pathways.

Medicine

In medicine, it serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders, such as triazolopyridines .

Industry

Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
  • tert-Butyl 4,7-diazaspiro[2.5]octane-6-carboxylate

Uniqueness

tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is unique due to its specific spiro linkage at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGINIPKPAJNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462383-16-9
Record name tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
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